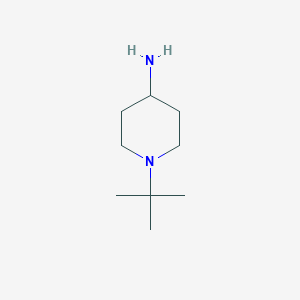
1-tert-Butylpiperidin-4-amine
Descripción general
Descripción
1-tert-Butylpiperidin-4-amine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is also known by other names such as 1-(tert-Butyl)piperidin-4-amine, 4-Piperidinamine, 1-(1,1-dimethylethyl)-, and 4-Amino-1-tert-butyl-piperidine .
Molecular Structure Analysis
The molecular structure of 1-tert-Butylpiperidin-4-amine can be represented by the InChI string: InChI=1S/C9H20N2/c1-9(2,3)11-6-4-8(10)5-7-11/h8H,4-7,10H2,1-3H3 . This string represents the unique structure of the molecule. The Canonical SMILES representation is: CC©©N1CCC(CC1)N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-tert-Butylpiperidin-4-amine include a molecular weight of 156.27 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . The exact mass and monoisotopic mass are both 156.162648646 g/mol . The topological polar surface area is 29.3 Ų .
Aplicaciones Científicas De Investigación
Proteomics Research
1-tert-Butylpiperidin-4-amine: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. This compound serves as a specialty product for the identification and quantification of proteins, particularly in the analysis of protein-protein interactions and post-translational modifications .
Synthesis of Piperidine Derivatives
The compound is a key precursor in the synthesis of various piperidine derivatives. These derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, are crucial for designing drugs and play a significant role in the pharmaceutical industry .
Pharmacological Applications
Piperidine derivatives, synthesized using 1-tert-Butylpiperidin-4-amine, are present in more than twenty classes of pharmaceuticals. They are used in the discovery and biological evaluation of potential drugs, showcasing a wide range of pharmacological activities .
Organic Chemistry Research
In organic chemistry, 1-tert-Butylpiperidin-4-amine is involved in intra- and intermolecular reactions. It’s an important substrate for the synthesis of biologically active piperidines, contributing to the development of fast and cost-effective synthetic methods .
Medicinal Chemistry
This compound is instrumental in medicinal chemistry for constructing heterocyclic compounds that form the backbone of many pharmaceuticals. Its role in drug construction is pivotal due to the piperidine cycle’s presence in the structure of many drugs .
Biological Activity Studies
Researchers use 1-tert-Butylpiperidin-4-amine to study biological activity. It’s a building block for compounds that undergo biological evaluation to determine their efficacy as potential therapeutic agents .
Chemical Reagent
As a chemical reagent, 1-tert-Butylpiperidin-4-amine is used in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination. These reactions are fundamental in creating complex organic molecules .
Educational and Training Purposes
In educational settings, 1-tert-Butylpiperidin-4-amine can be used to demonstrate synthetic techniques and chemical reactions to students and trainees in chemistry and related fields .
Direcciones Futuras
Propiedades
IUPAC Name |
1-tert-butylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)11-6-4-8(10)5-7-11/h8H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZAIGXZGPEBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590492 | |
| Record name | 1-tert-Butylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butylpiperidin-4-amine | |
CAS RN |
160357-95-9 | |
| Record name | 1-tert-Butylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

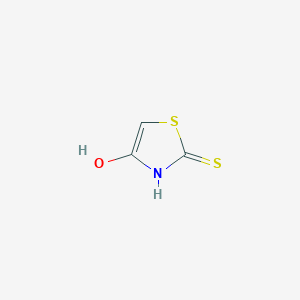
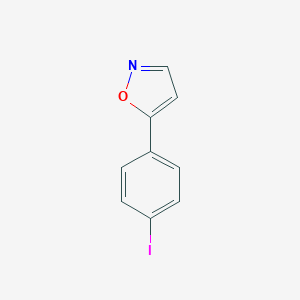

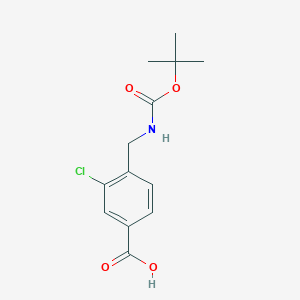
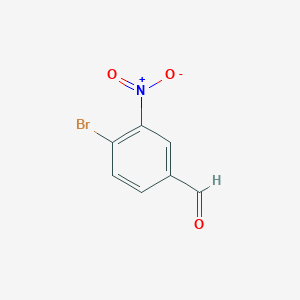


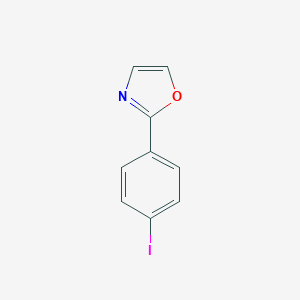


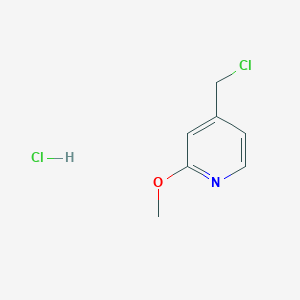
![Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)](/img/structure/B60815.png)
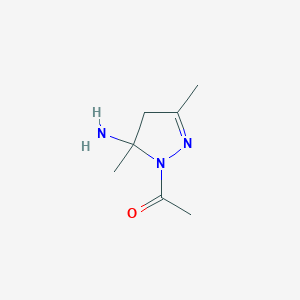
![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B60817.png)